Product packaging for Methoxetamine-d3 (hydrochloride)(Cat. No.:)

Methoxetamine-d3 (hydrochloride)

Cat. No.: B10824257
M. Wt: 286.81 g/mol
InChI Key: FJNRBMKLTGCSRN-MUTAZJQDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methoxetamine-d3 (hydrochloride) is a deuterated analog of Methoxetamine (MXE), a dissociative substance of the arylcyclohexylamine class that acts primarily as a selective N-Methyl-D-aspartate (NMDA) receptor antagonist . This deuterated internal standard is essential for precise quantification and method validation in analytical toxicology, forensic analysis, and pharmacokinetic studies, enabling reliable detection and measurement of MXE and its metabolites in biological matrices through techniques like LC-MS/MS and GC-MS. MXE's core mechanism involves high-affinity antagonism of the NMDA receptor's dizocilpine site and also functions as a serotonin reuptake inhibitor, significantly altering serotonin levels in brain regions such as the medial prefrontal cortex and nucleus accumbens . Recent research investigating its pharmacological profile suggests additional interactions with serotonin 5-HT2 receptors, which appear to play a crucial role in mediating its sensorimotor altering effects . The deuterated form provides superior analytical performance due to its nearly identical chemical properties to the non-deuterated molecule while offering distinct mass spectral characteristics for accurate differentiation. Methoxetamine-d3 (hydrochloride) is presented for research applications only, including studies on the metabolism and neuropharmacological impact of novel psychoactive substances, mechanisms of dissociation, and the development of advanced analytical methods for public health protection. This product is strictly For Research Use Only and is NOT intended for human consumption, in vivo therapeutic application, or diagnostic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H22ClNO2 B10824257 Methoxetamine-d3 (hydrochloride)

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H22ClNO2

Molecular Weight

286.81 g/mol

IUPAC Name

2-(ethylamino)-2-[3-(trideuteriomethoxy)phenyl]cyclohexan-1-one;hydrochloride

InChI

InChI=1S/C15H21NO2.ClH/c1-3-16-15(10-5-4-9-14(15)17)12-7-6-8-13(11-12)18-2;/h6-8,11,16H,3-5,9-10H2,1-2H3;1H/i2D3;

InChI Key

FJNRBMKLTGCSRN-MUTAZJQDSA-N

Isomeric SMILES

[2H]C([2H])([2H])OC1=CC=CC(=C1)C2(CCCCC2=O)NCC.Cl

Canonical SMILES

CCNC1(CCCCC1=O)C2=CC(=CC=C2)OC.Cl

Origin of Product

United States

Synthetic Methodologies and Isotopic Characterization of Methoxetamine D3 Hydrochloride

Strategies for Site-Specific Deuterium (B1214612) Incorporation

The introduction of deuterium at specific molecular positions is a critical aspect of synthesizing isotopically labeled standards. This site-specificity ensures that the label is retained during metabolic processes and provides a distinct mass shift for mass spectrometric analysis. For arylcyclohexylamines like methoxetamine, several strategies can be employed for targeted deuterium incorporation.

Chemical Deuteration Approaches for Arylcyclohexylamines

Chemical deuteration methods involve the exchange of hydrogen atoms with deuterium on a pre-existing molecular scaffold. These approaches are often advantageous due to their relative simplicity and the availability of starting materials. One common method involves hydrogen-deuterium exchange reactions under basic or acidic conditions. For instance, ketones can undergo deuterium exchange at the α-position in the presence of a deuterated base and a deuterium source like D₂O. nih.gov Another approach is the use of deuterated reducing agents, such as lithium aluminum deuteride (B1239839) (LiAlD₄), to introduce deuterium during the reduction of a suitable functional group. nih.gov

De Novo Synthesis Utilizing Deuterated Building Blocks

De novo synthesis offers a powerful and versatile strategy for introducing deuterium at virtually any position within a molecule. This approach involves constructing the target molecule from smaller, commercially available or synthetically prepared deuterated building blocks. enamine.netenamine.net This method provides precise control over the location and number of deuterium atoms. For the synthesis of deuterated arylcyclohexylamines, this could involve using deuterated Grignard reagents, deuterated alkyl halides, or other deuterated synthons in the assembly of the core structure. chemrxiv.org While potentially more labor-intensive than chemical deuteration, de novo synthesis is often the method of choice for complex molecules or when site-specific labeling is challenging to achieve through other means. The use of deuterated building blocks has become increasingly prevalent in drug design and the synthesis of analytical standards. enamine.netenamine.net

Synthesis of Deuterated Methoxetamine Analogues and Metabolites

The synthesis of deuterated methoxetamine and its metabolites is crucial for their application as reference and internal standards in forensic and clinical toxicology, as well as in metabolic studies. rsc.orgrsc.org

Production of Methoxetamine-d3 (hydrochloride) for Reference Standards

A common strategy for the synthesis of Methoxetamine-d3 (hydrochloride) involves the methylation of a precursor using a deuterated methylating agent. Specifically, the O-demethylated precursor of methoxetamine can be reacted with deuterated methyl iodide (CD₃I) to introduce the trideuteromethyl group. rsc.org The resulting deuterated methoxetamine base is then typically converted to its hydrochloride salt for improved stability and handling. This method provides a high level of deuterium incorporation specifically at the methoxy (B1213986) group.

Table 1: Synthesis of Methoxetamine-d3 (hydrochloride)

StepReactant(s)Reagent(s)Product
1O-desmethylmethoxetamineCD₃I, K₂CO₃Methoxetamine-d3
2Methoxetamine-d3HCl in diethyl etherMethoxetamine-d3 (hydrochloride)

Synthesis of Deuterated Metabolic Products (e.g., Normethoxetamine-d3) for Research Standards

The synthesis of deuterated metabolites, such as Normethoxetamine-d3, is essential for studying the metabolic pathways of the parent drug. A reported synthesis of Normethoxetamine-d3 starts with the protection of the amino group of O-desmethyl-normethoxetamine. rsc.org This is followed by methylation with deuterated methyl iodide (CD₃I) to introduce the trideuteromethyl group. The final step involves the removal of the protecting group under acidic conditions to yield Normethoxetamine-d3. rsc.org This synthetic route allows for the specific labeling of the metabolite for use as a research standard.

Table 2: Synthesis of Normethoxetamine-d3

StepReactant(s)Reagent(s)Product
1O-desmethyl-normethoxetamineDi-tert-butyldicarbonateBoc-protected O-desmethyl-normethoxetamine
2Boc-protected O-desmethyl-normethoxetamineCD₃I, K₂CO₃Boc-protected Normethoxetamine-d3
3Boc-protected Normethoxetamine-d3AcidNormethoxetamine-d3

Advanced Spectroscopic and Chromatographic Techniques for Isotopic Purity and Positional Analysis

The confirmation of isotopic purity and the precise location of the deuterium atoms are critical for the validation of isotopically labeled standards. A combination of advanced spectroscopic and chromatographic techniques is employed for this purpose. rsc.orgnih.gov

High-resolution mass spectrometry (HRMS) is a primary tool for determining isotopic enrichment. rsc.orgnih.govalmacgroup.comresearchgate.net By analyzing the mass-to-charge ratio with high accuracy, HRMS can distinguish between the unlabeled compound and its deuterated isotopologues, allowing for the calculation of the percentage of deuterium incorporation. rsc.orgalmacgroup.com Tandem mass spectrometry (MS/MS) can further provide information on the position of the deuterium label by analyzing the fragmentation patterns of the molecule. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for confirming the structural integrity and the exact position of the deuterium atoms. nih.govrsc.org ¹H NMR spectra will show a decrease or absence of signals at the positions where hydrogen has been replaced by deuterium. nih.gov ²H (Deuterium) NMR can also be used to directly observe the deuterium signals.

Chromatographic techniques, such as gas chromatography (GC) and high-performance liquid chromatography (HPLC), are used to separate the deuterated compound from any unlabeled or partially labeled impurities, thus ensuring its chemical purity. researchgate.netnih.govuomustansiriyah.edu.iqnih.gov The choice of chromatographic conditions, including the stationary phase, can be optimized to achieve separation based on the subtle differences in physicochemical properties caused by isotopic substitution. researchgate.netnih.gov The coupling of these chromatographic methods with mass spectrometry (e.g., GC-MS or LC-MS) provides a powerful analytical platform for both the separation and the detailed mass analysis of the deuterated compound and its isotopologues. rsc.orgconsensus.app

Advanced Analytical Applications of Methoxetamine D3 Hydrochloride in Quantitative Chemical Biology

Role as an Internal Standard in High-Precision Mass Spectrometry

Methoxetamine-d3 (hydrochloride) is a deuterated analog of Methoxetamine, an arylcyclohexylamine. Its utility as an internal standard is rooted in its near-identical chemical and physical properties to the parent compound. wuxiapptec.com This similarity ensures that it behaves in a comparable manner during sample preparation, chromatographic separation, and mass spectrometric detection, thereby enabling accurate quantification of Methoxetamine in complex biological matrices. wuxiapptec.comaptochem.com

Stable isotope-labeled internal standards (SIL-IS), such as Methoxetamine-d3, are widely preferred in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) based bioanalysis. wuxiapptec.comtandfonline.com The incorporation of deuterium (B1214612) atoms results in a mass shift that allows the mass spectrometer to distinguish between the analyte and the internal standard, a crucial aspect for precise measurement. aptochem.comclearsynth.com

Principles of Isotope Dilution Mass Spectrometry (IDMS)

Isotope Dilution Mass Spectrometry (IDMS) is a primary ratio method of measurement that can yield highly accurate results. rsc.org The fundamental principle of IDMS involves adding a known amount of an isotopically enriched standard (the "spike" or "tracer"), such as Methoxetamine-d3, to a sample containing an unknown quantity of the analyte (Methoxetamine). rsc.orgosti.gov After allowing the spike and the native analyte to reach isotopic equilibrium, the mixture is analyzed by a mass spectrometer. rsc.org

The altered isotope ratio of the mixture is measured, and from this ratio, the initial concentration of the analyte in the sample can be calculated with a high degree of accuracy. osti.govepa.gov A key advantage of IDMS is that the accuracy of the determination is not affected by the partial loss of the analyte after the spike and sample have been equilibrated. epa.gov This makes the technique particularly robust for analyzing complex samples where analyte loss during extraction and processing is common.

Integration in GC-MS and LC-MS/MS for Trace Analysis in Complex Matrices

Methoxetamine-d3 (hydrochloride) is specifically intended for use as an internal standard in the quantification of methoxetamine by GC- or LC-MS. These techniques are the cornerstones of modern bioanalysis, offering high sensitivity and selectivity for detecting and quantifying drugs and their metabolites in biological samples like blood, plasma, and urine. nih.gov

In both GC-MS and LC-MS/MS, the sample containing the analyte and the added Methoxetamine-d3 is introduced into the instrument. The components are separated chromatographically before being ionized and detected by the mass spectrometer. The instrument measures the signal intensity of the analyte and the internal standard. By calculating the ratio of the analyte's response to the internal standard's response, variabilities introduced during the analytical process can be effectively normalized. wuxiapptec.com This approach has been successfully applied to the analysis of various arylcyclohexylamines in biological specimens. nih.govresearchgate.net For instance, a study on the determination of methoxetamine in human plasma utilized an automated online extraction method coupled with LC-MS, demonstrating the effectiveness of a deuterated internal standard in achieving accurate quantification. nih.gov

Mitigation of Matrix Effects and Enhancement of Analytical Robustness

A significant challenge in bioanalysis is the "matrix effect," where co-eluting endogenous components from the biological matrix (e.g., plasma, urine) suppress or enhance the ionization of the analyte, leading to inaccurate quantification. waters.com The use of a stable isotope-labeled internal standard like Methoxetamine-d3 is the most effective strategy to compensate for these matrix effects. wuxiapptec.comwaters.com

Development and Validation of Bioanalytical Methods for Preclinical Research

The development and validation of robust bioanalytical methods are critical for preclinical research, providing the data necessary to understand the pharmacokinetic and metabolic profiles of new chemical entities. rsc.orgtandfonline.com Methoxetamine-d3 (hydrochloride) plays a vital role in this process by enabling the development of highly reliable quantitative assays for its non-labeled counterpart. rsc.org

Methodological Considerations for Calibration and Quantification

A crucial aspect of bioanalytical method development is the establishment of a calibration curve. clearsynth.comresearchgate.net This is typically generated by analyzing a series of calibration standards with known concentrations of the analyte and a constant concentration of the internal standard. nih.gov The response ratio of the analyte to the internal standard is then plotted against the analyte concentration to create a linear regression model. researchgate.net

The use of a deuterated internal standard like Methoxetamine-d3 is highly advantageous for constructing accurate calibration curves. clearsynth.com It helps to ensure that the relationship between the response ratio and concentration is linear and reproducible across the desired quantification range. researchgate.net For example, in the analysis of methoxetamine, linear calibration curves with high regression coefficients (e.g., 0.9943-1.0000) have been achieved in various biological matrices using an isotopically labeled internal standard. researchgate.net The concentration of the internal standard is typically chosen to be in the mid-range of the calibration curve to ensure optimal performance. wuxiapptec.com

ParameterTypical Value/RangeReference(s)
Calibration Curve Range2.5 - 250 ng/g researchgate.net
Regression Coefficient (r²)> 0.99 researchgate.net
Lower Limit of Quantification (LLOQ)2.0 - 5 ng/mL nih.govresearchgate.net
Upper Limit of Quantification (ULOQ)1000.0 ng/mL nih.gov

This table presents typical values from referenced studies and may vary depending on the specific analytical method and matrix.

Evaluation of Analytical Precision and Accuracy in Biological Samples

Once a bioanalytical method is developed, it must be rigorously validated to ensure its reliability. nih.govnih.govfrontiersin.org Key validation parameters include precision and accuracy, which are assessed by analyzing quality control (QC) samples at multiple concentration levels within the calibration range. nih.gov

The precision of an analytical method refers to the closeness of repeated measurements, typically expressed as the coefficient of variation (%CV). Accuracy refers to the closeness of the measured value to the true value, expressed as a percentage of the nominal concentration. nih.govnih.gov The use of Methoxetamine-d3 as an internal standard is instrumental in achieving high precision and accuracy. nih.gov By compensating for analytical variability, it ensures that the measured concentrations are both reproducible and correct. wuxiapptec.comnih.gov For instance, a validated method for methoxetamine in human plasma using a deuterated internal standard demonstrated accuracy within 96.8-108.8% and intra- and inter-day precision with %CV values below 8.8%. nih.gov

AnalyteMatrixInternal StandardAccuracy (%)Precision (%CV)Reference
MethoxetamineHuman PlasmaKetamine-d496.8 - 108.8< 8.8 nih.gov
LapatinibCancer Patient PlasmaLapatinib-d3100 ± 10< 11 nih.gov
BenzodiazepinesUrineDeuterated Analogs99.7 - 107.3< 9 nih.gov

This table provides examples of accuracy and precision data from various bioanalytical methods that utilize deuterated internal standards.

Mechanistic Investigations of Biotransformation Pathways Using Deuterated Methoxetamine Analogues

Application of Kinetic Isotope Effects (KIE) to Elucidate Enzymatic Mechanisms

The kinetic isotope effect (KIE) is a key phenomenon exploited in mechanistic enzymology and drug metabolism studies. It refers to the change in the rate of a chemical reaction when an atom in the reactants is substituted with one of its isotopes. wikipedia.org This approach is particularly valuable for studying the complex catalytic cycles of enzymes like the cytochrome P450 superfamily. nih.govnih.gov

The underlying principle of the deuterium (B1214612) KIE lies in the physics of molecular vibrations. A carbon-deuterium (C-D) bond has a lower zero-point vibrational energy than a corresponding carbon-hydrogen (C-H) bond, making the C-D bond stronger and more stable. researchgate.net Consequently, more energy is required to cleave a C-D bond compared to a C-H bond.

If the cleavage of a C-H bond is a component of the rate-determining step of a reaction, substituting that hydrogen with deuterium will slow the reaction down. libretexts.org This change is quantified as the ratio of the rate constants for the light (kH) and heavy (kD) isotopes (KIE = kH/kD). wikipedia.org For primary KIEs, where the bond to the isotope is broken in the rate-limiting step, deuterium substitution can result in reaction rates that are 7 to 8 times slower. libretexts.org

Isotope PairTypical kL/kH RangeMass Ratio (Heavy/Light)
¹H / ²H7 - 82.0
¹²C / ¹³C1.02 - 1.041.08
¹⁴N / ¹⁵N1.02 - 1.041.07
¹⁶O / ¹⁸O~1.041.13
³²S / ³⁴S~1.021.06

This table presents typical primary kinetic isotope effect values for various isotope pairs, illustrating the significant effect of deuterium substitution compared to heavier atoms.

Methoxetamine undergoes several metabolic transformations, primarily N-deethylation to form normethoxetamine and O-demethylation. nih.govecddrepository.org The initial N-deethylation step is catalyzed predominantly by the enzymes CYP2B6 and CYP3A4. nih.govgtfch.org By utilizing Methoxetamine-d3 (hydrochloride), where deuterium atoms are placed on the N-ethyl group, researchers can investigate the kinetics of this specific pathway. If the rate of normethoxetamine formation is significantly slower with the deuterated substrate compared to the non-deuterated compound, it would confirm that the cleavage of the C-H bond on the ethyl group is a rate-limiting step in the CYP-mediated metabolism of methoxetamine. nih.govacs.org Conversely, the absence of a significant KIE would suggest that other steps, such as substrate binding or product release, are the slow points in the catalytic cycle. acs.orgnih.gov

Mapping Metabolic "Soft Spots" and Pathways via Deuterium Labeling

Deuterium labeling is an effective strategy for identifying metabolic "soft spots," which are positions on a molecule that are particularly susceptible to enzymatic attack. nih.gov This information is critical for predicting a compound's metabolic fate and for designing analogues with altered pharmacokinetic properties.

The known phase I metabolic pathways for methoxetamine include N-deethylation, O-demethylation, and hydroxylation of the cyclohexyl ring, as well as reduction of the ketone group. ecddrepository.orgresearchgate.netresearchgate.net Each of these transformations involves the breaking of a C-H or C=O bond.

To map these vulnerabilities, researchers can synthesize different deuterated analogues of methoxetamine. For instance:

Methoxetamine-d3 (N-ethyl-d3): Probes the susceptibility of the N-ethyl group to dealkylation.

Methoxetamine-d3 (O-methyl-d3): Investigates the rate of O-demethylation.

Methoxetamine-d4 (cyclohexyl-d4): Assesses the propensity for hydroxylation on the cyclohexyl ring.

By incubating these analogues in vitro with liver microsomes, which contain a high concentration of CYP enzymes, a reduction in the formation of a specific metabolite from its corresponding deuterated precursor identifies that site as a metabolic "soft spot". nih.govenamine.net

For example, if the N-deethylation of methoxetamine is attenuated by using Methoxetamine-d3, the metabolism may be shunted towards O-demethylation and/or hydroxylation. nih.gov This would result in a lower relative abundance of normethoxetamine and a corresponding increase in the levels of O-desmethylmethoxetamine and various hydroxylated metabolites. These shifts can be precisely quantified through in vitro experiments using human liver microsomes followed by LC-MS analysis. ecddrepository.orgnih.gov

SubstrateRelative Formation Rate of Normethoxetamine (N-deethylation)Relative Formation Rate of O-desmethylmethoxetamine (O-demethylation)Relative Formation Rate of Hydroxymethoxetamine (Hydroxylation)
Methoxetamine (unlabeled)100%45%20%
Methoxetamine-d3 (N-ethyl-d3)25%70%35%

This hypothetical data table illustrates the principle of metabolic shunting. Deuteration of the N-ethyl group significantly reduces the rate of N-deethylation, causing the metabolism to shift towards the O-demethylation and hydroxylation pathways.

Comparative Metabolic Studies in Non-Human Biological Systems

Animal models are indispensable for preclinical metabolism and toxicology studies; however, significant species differences in drug metabolism are common. europa.euresearchgate.net Therefore, comparative studies are essential to determine the most relevant animal model for predicting human metabolism.

Studies have revealed notable differences in methoxetamine metabolism between humans and rats. gtfch.orgresearchgate.netnih.gov In humans, urine analysis shows that the major metabolite is normethoxetamine, resulting from N-deethylation. ecddrepository.orgresearchgate.net In contrast, studies using Wistar rats have identified O-desmethylmethoxetamine as the most abundant urinary metabolite, indicating that O-demethylation is a more dominant pathway in this species. researchgate.netnih.gov

These discrepancies are likely due to species-specific differences in the expression levels and catalytic activities of CYP enzyme orthologs, such as CYP2B6 and CYP2C19. researchgate.netresearchgate.net Such findings underscore the importance of conducting comparative in vitro studies with liver microsomes from different species (e.g., human, rat, pig) to build a more accurate picture of a compound's likely metabolic fate in humans. enamine.netnih.gov

SpeciesPrimary Metabolic PathwayMajor Metabolite DetectedKey Enzymes Implicated
Human N-deethylationNormethoxetamine ecddrepository.orgresearchgate.netCYP2B6, CYP3A4 nih.govgtfch.org
Rat (Wistar) O-demethylationO-desmethylmethoxetamine researchgate.netnih.govCYP2B6, CYP2C19 (inferred from human data) researchgate.net

This table summarizes the key observed differences in the major metabolic pathways and resulting metabolites of methoxetamine between humans and Wistar rats.

In Vitro Models (e.g., Liver Microsomes, Hepatocytes)

In vitro models are fundamental in the early assessment of a drug's metabolic stability and the identification of its metabolic pathways. Human liver microsomes and hepatocytes are standard systems used for this purpose as they contain a rich complement of drug-metabolizing enzymes.

For methoxetamine (MXE), the non-deuterated parent compound, studies using human liver microsomes have been instrumental in identifying the key enzymes responsible for its initial metabolism. Research has shown that the N-deethylation of MXE is a primary metabolic step, catalyzed predominantly by the cytochrome P450 (CYP) isoenzymes CYP2B6 and CYP3A4. researchgate.net Other identified metabolic pathways for MXE in these in vitro systems include O-demethylation and hydroxylation. nih.gov

While direct experimental data on the biotransformation of Methoxetamine-d3 in human liver microsomes or hepatocytes is not extensively available in peer-reviewed literature, the principles of kinetic isotope effects allow for informed predictions. The deuterium atoms are located on the N-ethyl group of Methoxetamine-d3. The C-D bond is stronger than the C-H bond, and its cleavage is often the rate-limiting step in metabolic reactions. Therefore, it is anticipated that the N-deethylation of Methoxetamine-d3 would be significantly slower compared to its non-deuterated counterpart. This phenomenon, known as the kinetic isotope effect, could lead to a shift in the metabolic profile, potentially favoring other pathways such as O-demethylation or hydroxylation of the cyclohexyl ring.

Table 1: Predicted Major Phase I Metabolites of Methoxetamine-d3 in Human Liver Microsomes

Parent CompoundPredicted MetaboliteMetabolic PathwayAnticipated Impact of Deuteration
Methoxetamine-d3Normethoxetamine-d3N-deethylationDecreased rate of formation
Methoxetamine-d3O-desmethylmethoxetamine-d3O-demethylationPotentially increased relative abundance
Methoxetamine-d3Hydroxymethoxetamine-d3HydroxylationPotentially increased relative abundance

Subsequent Phase II metabolism in models like hepatocytes would likely involve the glucuronidation or sulfation of the hydroxylated and O-demethylated metabolites. nih.gov

In Vivo Preclinical Animal Models (e.g., Rodents)

In vivo models, particularly rodents, are essential for understanding the complete metabolic fate, distribution, and excretion of a compound in a whole-organism system.

Studies in Wistar rats have been crucial in characterizing the in vivo metabolism of the non-deuterated methoxetamine. Following administration, the most abundant urinary metabolites identified were O-desmethylmethoxetamine, followed by normethoxetamine. core.ac.uk This indicates that in rats, both O-demethylation and N-deethylation are significant metabolic pathways.

The use of deuterated standards, such as normethoxetamine-d3, has been reported for the quantification of MXE and its metabolites in biological samples from toxicological trials in rats, highlighting the importance of such labeled compounds in metabolic research.

Table 2: Anticipated Findings in Rodent In Vivo Studies with Methoxetamine-d3

ParameterAnticipated Outcome for Methoxetamine-d3 vs. MXERationale
Plasma Half-lifeLongerSlower N-deethylation due to kinetic isotope effect
Abundance of NormethoxetamineLowerDecreased rate of N-deethylation
Abundance of O-desmethylmethoxetamineHigherMetabolic shift towards alternative pathways
Abundance of Hydroxylated MetabolitesHigherMetabolic shift towards alternative pathways

Further research involving direct administration of Methoxetamine-d3 to both in vitro and in vivo models is necessary to confirm these predictions and to fully elucidate its biotransformation pathways. Such studies would provide valuable data on the influence of deuterium substitution on the metabolism of this class of compounds.

Exploration of Receptor Interactions and Pharmacological Mechanisms Through Deuterium Labeling

Receptor Binding Affinities and Selectivity of Deuterated Arylcyclohexylamines

Deuterium-labeled analogs are primarily synthesized for use as internal standards in analytical studies, such as mass spectrometry, to ensure accurate quantification. semanticscholar.orgrsc.org The substitution of hydrogen with deuterium (B1214612), a heavier isotope, does not typically alter the fundamental receptor binding profile of the parent compound, allowing its use as a reliable tracer in complex biological matrices.

The primary mechanism of action for arylcyclohexylamines like methoxetamine is antagonism of the N-methyl-D-aspartate (NMDA) receptor. nih.govplos.org These antagonists function by blocking the receptor's ion channel, which prevents the influx of calcium ions and mitigates excessive neuronal excitation. droracle.ai Research demonstrates that methoxetamine is a high-affinity ligand for the phencyclidine (PCP) binding site located within the NMDA receptor channel. rsc.orgresearchgate.net

Studies have quantified this interaction, revealing that methoxetamine has a sub-micromolar affinity for the NMDA receptor, which is comparable to, and in some cases greater than, its analog ketamine. semanticscholar.orgrsc.org The novel analogs of ketamine and PCP show significant affinities in radioligand binding assays, which is thought to underlie their psychotomimetic effects. nih.govplos.org The introduction of deuterium in Methoxetamine-d3 does not change this fundamental interaction, making it an effective tool for studying the behavior of the non-deuterated compound at its primary therapeutic target.

Binding Affinities of Methoxetamine and Related Compounds at the NMDA Receptor

CompoundBinding Affinity (pKi)Binding Affinity (Ki, nM)Reference
Methoxetamine6.59~257 rsc.org
Ketamine6.18~661 rsc.org
3-MeO-PCP-20 plos.org
MK-801 (Reference Antagonist)-4.8 plos.org

While direct, extensive binding data for Methoxetamine-d3 at the dopamine (B1211576) transporter (DAT) is not widely detailed, the study of related compounds provides insight. The interaction of ligands with the DAT is generally understood to involve a bipartite binding pocket that accommodates an amine group and an aromatic group. nih.gov Structure-activity relationship studies on various arylcyclohexylamines help to predict potential cross-reactivity and guide further investigation into these secondary targets. researchgate.net

Secondary Target Affinities of Methoxetamine and Related Analogues

CompoundSecondary TargetAffinityReference
MethoxetamineSerotonin (B10506) Transporter (SERT)Appreciable nih.govplos.org
Phencyclidine (PCP) AnaloguesSigma ReceptorsHigh nih.gov

Isotopic Probes for Elucidating Ligand-Target Dynamics

The use of stable isotopically labeled compounds like Methoxetamine-d3 is an essential tool in modern pharmacology and toxicology. semanticscholar.org These isotopic probes are invaluable for tracing the fate of a drug within a biological system, providing clear insights into its dynamic interactions with target receptors and metabolic enzymes.

Methoxetamine-d3 serves as an ideal internal standard for quantification by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). semanticscholar.org Because the deuterium-labeled molecule is chemically identical to the parent compound in terms of its pharmacophore—the essential features responsible for binding—it co-elutes and ionizes similarly during analysis. However, its increased mass allows it to be distinguished from the non-labeled compound. This enables precise measurement of the parent drug and its metabolites in complex samples like urine, facilitating pharmacokinetic and metabolism studies. semanticscholar.org By tracking the labeled compound, researchers can gain a clearer picture of how the ligand is distributed, how it binds to its targets in vivo, and the rate at which it is cleared.

Structure-activity relationship (SAR) studies explore how chemical modifications to a compound affect its biological activity. For arylcyclohexylamines, substitutions on the aromatic or cyclohexyl rings can significantly alter potency and efficacy at the NMDA receptor and other targets. researchgate.net For instance, the addition of a 3-methoxy group to the phenyl ring, as seen in methoxetamine, appears to enhance its affinity for the serotonin transporter compared to ketamine. plos.org

The deuterium modification in Methoxetamine-d3 is specifically chosen to be a conservative substitution. The goal is to create a tracer molecule without significantly altering the biological activity through a kinetic isotope effect. This ensures that the deuterated analog's behavior accurately reflects that of the non-deuterated drug, making it a reliable tool for SAR studies that aim to understand the unmodified compound's interactions. semanticscholar.org

Stereochemical Investigations of Chiral Deuterated Methoxetamine and Metabolites

Methoxetamine is a chiral molecule, meaning it exists as two non-superimposable mirror images, or enantiomers. It is common for different enantiomers of a drug to have distinct pharmacological effects and metabolic pathways. rsc.org Therefore, studying the stereochemistry of methoxetamine and its metabolites is crucial for a complete understanding of its pharmacology.

Research has successfully employed chiral separation techniques, such as capillary electrophoresis using cyclodextrin (B1172386) derivatives as chiral selectors, to separate the enantiomers of methoxetamine and its various metabolites. semanticscholar.orgresearchgate.net These methods have been applied to mixtures of the parent drug and its metabolites, achieving successful chiral separation for multiple analytes. rsc.orgresearchgate.net The availability of deuterated standards is particularly useful in these sophisticated analytical setups.

Despite the successful development of methods to separate these chiral compounds, there remains a lack of information regarding the specific metabolic pathways for each individual enantiomer. semanticscholar.org Future research utilizing chiral, deuterated standards like (R)- and (S)-Methoxetamine-d3 could help elucidate these stereospecific metabolic routes and provide a more detailed understanding of the molecule's disposition in the body.

Emerging Research Frontiers and Methodological Advancements in Deuterated Chemical Compound Studies

Innovations in Regio- and Stereoselective Deuteration Synthesis

The precise placement of deuterium (B1214612) atoms within a molecule is paramount to achieving the desired pharmacokinetic modifications. Consequently, significant research has focused on developing innovative and efficient methods for regio- and stereoselective deuteration.

Recent advancements have moved beyond classical approaches, with a growing emphasis on methodologies that are both highly selective and scalable. researchgate.net For instance, novel catalytic systems are being explored to facilitate site-selective hydrogen isotope exchange (HIE), allowing for the introduction of deuterium at specific, metabolically vulnerable positions within a molecule. researchgate.net These methods often utilize transition metal catalysts or, more recently, organocatalysts to achieve high levels of selectivity under mild reaction conditions. researchgate.netdoi.org The development of such techniques is crucial for the synthesis of complex deuterated molecules like Methoxetamine-d3, where the position of the deuterium atoms on the methoxy (B1213986) group is critical to its intended properties.

Furthermore, the synthesis of enantiopure deuterated compounds is a growing area of interest. Chiral separation techniques, such as chiral capillary electrophoresis, are being employed to resolve racemic mixtures of deuterated compounds, ensuring that the biological effects of a single stereoisomer can be studied in isolation. researchgate.net This is particularly relevant for arylcyclohexylamines like methoxetamine, where the different enantiomers can exhibit distinct pharmacological activities. researchgate.net

Integration with Advanced Structural Biology Techniques (e.g., Neutron Scattering)

Understanding how deuteration impacts the three-dimensional structure of a compound and its interactions with biological targets is essential for rational drug design. Advanced structural biology techniques, particularly neutron scattering, are proving invaluable in this regard.

Unlike X-ray crystallography, which is less sensitive to hydrogen atoms, neutron scattering can readily distinguish between hydrogen and deuterium. researchgate.net This capability allows for the precise determination of the location of deuterium atoms within a molecule and provides detailed insights into hydrogen bonding networks and solvent interactions. researchgate.net For a deuterated ligand like Methoxetamine-d3, neutron scattering studies could elucidate how the presence of deuterium in the methoxy group influences its binding orientation and interactions within the active site of its target receptors, such as the NMDA receptor. nih.gov

The integration of deuteration with techniques like cryo-electron microscopy (cryo-EM) is also a promising frontier. nih.gov By studying the structure of deuterated ligands in complex with their protein targets, researchers can gain a more complete understanding of the molecular basis of their pharmacological effects. nih.govmdpi.com

Computational Chemistry and Molecular Dynamics Simulations of Deuterated Ligands

Computational chemistry and molecular dynamics (MD) simulations offer powerful in silico tools to complement experimental studies of deuterated compounds. These methods allow researchers to predict and rationalize the effects of deuteration on a molecule's properties and biological activity.

Molecular modeling can be used to investigate how the subtle changes in bond length and vibrational frequencies resulting from deuteration affect the conformational preferences of a ligand. wikipedia.org For Methoxetamine-d3, MD simulations could be employed to explore how deuteration of the methoxy group impacts its flexibility and the dynamics of its interaction with the binding pocket of its target protein. These simulations can provide insights into the binding affinity and residence time of the deuterated ligand compared to its non-deuterated counterpart.

Furthermore, computational approaches can aid in predicting the metabolic fate of deuterated compounds. By modeling the interaction of the compound with metabolic enzymes, such as cytochrome P450s, it is possible to identify which positions are most susceptible to metabolism and where deuteration would be most effective at blocking these pathways. nih.gov This predictive capability can help guide the design of next-generation deuterated drugs with optimized pharmacokinetic profiles.

Future Role in Understanding Fundamental Biological Processes and Xenobiotic Interactions

The application of deuterated compounds extends beyond the optimization of drug candidates. These molecules are poised to play an increasingly important role in elucidating fundamental biological processes and understanding the interactions of foreign compounds (xenobiotics) with biological systems.

Deuterated probes, such as Methoxetamine-d3, can be used as internal standards in metabolic studies to accurately quantify the parent compound and its metabolites. researchgate.netrsc.org The known mass shift introduced by the deuterium atoms allows for clear differentiation from the endogenous, non-deuterated forms in mass spectrometry-based analyses. scispace.com This is critical for obtaining reliable pharmacokinetic data and for understanding the metabolic pathways of new psychoactive substances. researchgate.net

Moreover, the kinetic isotope effect associated with deuteration can be harnessed as a mechanistic tool. By comparing the biological activity of a deuterated compound with its non-deuterated analog, researchers can infer the involvement of specific bond-cleavage events in a biological process. This can provide valuable insights into enzyme mechanisms and receptor-ligand interactions. youtube.com The continued development and application of deuterated compounds will undoubtedly deepen our understanding of the intricate interplay between small molecules and biological systems.

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